
3-(2-Cyclopropyloxiran-2-yl)-5-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Cyclopropyloxiran-2-yl)-5-fluoropyridine is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in the treatment of various diseases. This compound has been found to exhibit promising therapeutic properties, including anticancer, antiviral, and anti-inflammatory effects.
Mecanismo De Acción
The mechanism of action of 3-(2-Cyclopropyloxiran-2-yl)-5-fluoropyridine is not fully understood, but it is believed to involve the inhibition of specific enzymes and proteins that are involved in the growth and replication of cancer cells and viruses. It has also been found to modulate the immune system, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
3-(2-Cyclopropyloxiran-2-yl)-5-fluoropyridine has been found to exhibit several biochemical and physiological effects, including inhibition of cancer cell growth, induction of apoptosis, inhibition of viral replication, and modulation of the immune system. It has also been found to exhibit low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(2-Cyclopropyloxiran-2-yl)-5-fluoropyridine in lab experiments include its high purity and quality, low toxicity, and good pharmacokinetic properties. However, the limitations include its relatively high cost and the need for specialized equipment and expertise for its synthesis and handling.
Direcciones Futuras
There are several future directions for the research and development of 3-(2-Cyclopropyloxiran-2-yl)-5-fluoropyridine. One direction is to further investigate its mechanism of action and identify specific targets for its therapeutic effects. Another direction is to optimize its pharmacokinetic properties and develop more efficient synthesis methods. Additionally, exploring the potential of 3-(2-Cyclopropyloxiran-2-yl)-5-fluoropyridine in combination with other drugs or therapies could lead to improved treatment outcomes for various diseases.
Métodos De Síntesis
The synthesis of 3-(2-Cyclopropyloxiran-2-yl)-5-fluoropyridine involves a multi-step process that starts with the reaction between 2,3-dihydrofuran and sodium hydride to form 2-cyclopropyloxirane. The resulting compound is then reacted with 5-fluoropyridine in the presence of a catalyst to produce 3-(2-Cyclopropyloxiran-2-yl)-5-fluoropyridine. This method has been optimized to yield high purity and high-quality product.
Aplicaciones Científicas De Investigación
3-(2-Cyclopropyloxiran-2-yl)-5-fluoropyridine has been extensively studied for its potential applications in the treatment of cancer, viral infections, and inflammatory diseases. In cancer research, this compound has been found to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In viral research, 3-(2-Cyclopropyloxiran-2-yl)-5-fluoropyridine has been shown to inhibit the replication of several viruses, including HIV and hepatitis C virus. Inflammatory diseases, such as rheumatoid arthritis, have also been studied with 3-(2-Cyclopropyloxiran-2-yl)-5-fluoropyridine, where it has been found to exhibit anti-inflammatory effects.
Propiedades
IUPAC Name |
3-(2-cyclopropyloxiran-2-yl)-5-fluoropyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10FNO/c11-9-3-8(4-12-5-9)10(6-13-10)7-1-2-7/h3-5,7H,1-2,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUBVNAUJBWNAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2(CO2)C3=CC(=CN=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Cyclopropyloxiran-2-yl)-5-fluoropyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(2,4-dichlorophenyl)methyl]-2-oxo-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide](/img/structure/B2536884.png)

![(1R,2R)-2-[4-(difluoromethoxy)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B2536887.png)
![N-methyl-2-(3-(phenylsulfonyl)propanamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2536889.png)
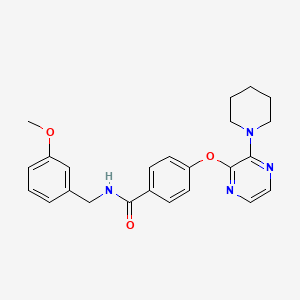
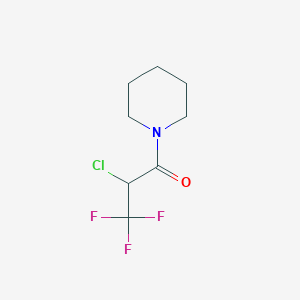
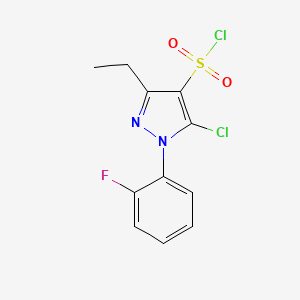
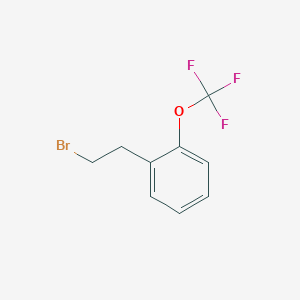
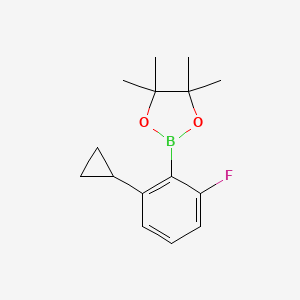

![Ethyl 5-[(2-ethoxyacetyl)amino]-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2536900.png)
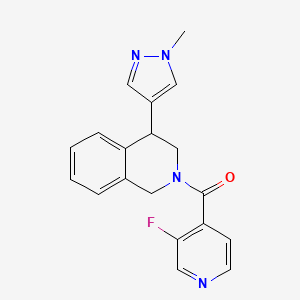
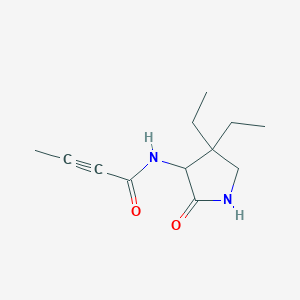
![1-[4-(4-Methoxybenzoyl)-1,4-diazepan-1-yl]prop-2-en-1-one](/img/structure/B2536905.png)